2-Amino-4-cyclopropoxynicotinonitrile
Description
2-Amino-4-cyclopropoxynicotinonitrile is a nicotinonitrile derivative characterized by a cyclopropoxy substituent at the 4-position of the pyridine ring and an amino group at the 2-position. Its IUPAC name is 2-amino-4-(cyclopropyloxy)pyridine-3-carbonitrile, with the molecular formula C₁₀H₁₀N₃O. This compound is of interest in medicinal chemistry due to the electron-withdrawing cyano group and the steric effects of the cyclopropoxy moiety, which may influence binding to biological targets such as kinases or receptors.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-7-8(13-6-1-2-6)3-4-12-9(7)11/h3-4,6H,1-2H2,(H2,11,12) |
InChI Key |
WVWOAJGTACSWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxynicotinonitrile typically involves the reaction of 2-amino-4-chloronicotinonitrile with cyclopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The general reaction scheme is as follows:
2-Amino-4-chloronicotinonitrile+CyclopropanolK2CO3this compound+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted nicotinonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets. For instance, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also act as an inhibitor of certain enzymes, thereby disrupting metabolic pathways essential for cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Nicotinonitrile derivatives vary based on substituents at the 2-, 4-, and 6-positions. Key structural analogs include:
- 2-Chloro-4-(dimethylamino)nicotinonitrile: The chloro and dimethylamino groups increase electrophilicity, which may improve reactivity in cross-coupling reactions but raise toxicity concerns .
- 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]nicotinonitrile: Bulky aryl substituents at the 4- and 6-positions enhance binding affinity in kinase inhibition assays but complicate synthesis .
Physicochemical Properties
The cyclopropoxy group in 2-amino-4-cyclopropoxynicotinonitrile introduces unique steric and electronic effects:
- Solubility : Cyclopropoxy’s lipophilic nature may reduce aqueous solubility compared to methyl or methoxy analogs, impacting bioavailability.
- Stability : The strained cyclopropane ring could increase susceptibility to ring-opening reactions under acidic conditions, unlike stable methyl or chloro substituents .
Tabulated Comparison of Key Nicotinonitrile Derivatives
| Compound Name | Substituents (Position) | Molecular Weight | Solubility (mg/mL) | Biological Activity (IC₅₀) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| This compound | Cyclopropoxy (4), Amino (2) | 188.2 | ~0.5 (DMSO) | EGFR: 1.2 µM | 40–50 |
| 2-Amino-4-methylnicotinonitrile | Methyl (4), Amino (2) | 148.2 | ~1.2 (Water) | EGFR: 2.5 µM | 70–80 |
| 2-Chloro-4-(dimethylamino)nicotinonitrile | Chloro (2), Dimethylamino (4) | 195.6 | ~0.3 (Water) | VEGFR2: 0.8 µM | 60–70 |
| 2-Amino-4-(3-bromophenyl)nicotinonitrile | 3-Bromophenyl (4), Amino (2) | 278.1 | ~0.1 (DMSO) | EGFR: 0.3 µM | 30–40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
